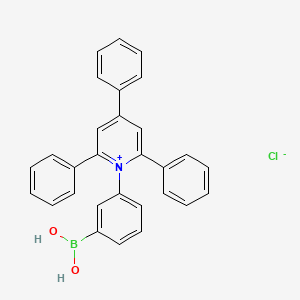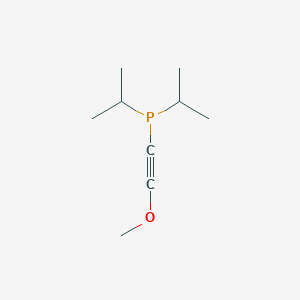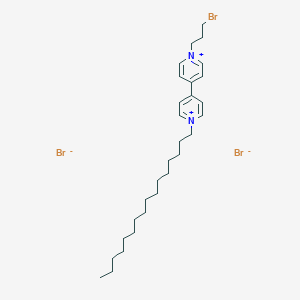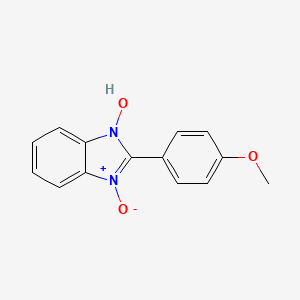![molecular formula C10H13NO5P+ B14350672 Ethoxy[2-(4-nitrophenyl)ethoxy]oxophosphanium CAS No. 96383-85-6](/img/structure/B14350672.png)
Ethoxy[2-(4-nitrophenyl)ethoxy]oxophosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethoxy[2-(4-nitrophenyl)ethoxy]oxophosphanium is a chemical compound with a complex structure that includes an ethoxy group, a nitrophenyl group, and an oxophosphanium group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethoxy[2-(4-nitrophenyl)ethoxy]oxophosphanium typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-nitrophenol with ethylene oxide to form 2-(4-nitrophenyl)ethanol. This intermediate is then reacted with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethoxy[2-(4-nitrophenyl)ethoxy]oxophosphanium undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethoxy[2-(4-nitrophenyl)ethoxy]oxophosphanium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethoxy[2-(4-nitrophenyl)ethoxy]oxophosphanium involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The oxophosphanium group may also play a role in the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Ethoxy[2-(4-nitrophenyl)ethoxy]oxophosphanium can be compared with other similar compounds such as:
4-Ethoxy-2-nitrophenyl isocyanate: Similar in structure but with an isocyanate group instead of an oxophosphanium group.
2-(4-Nitrophenyl)ethanol: An intermediate in the synthesis of this compound.
4-Nitrophenol: A simpler compound that serves as a starting material for the synthesis.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
96383-85-6 |
|---|---|
Formule moléculaire |
C10H13NO5P+ |
Poids moléculaire |
258.19 g/mol |
Nom IUPAC |
ethoxy-[2-(4-nitrophenyl)ethoxy]-oxophosphanium |
InChI |
InChI=1S/C10H13NO5P/c1-2-15-17(14)16-8-7-9-3-5-10(6-4-9)11(12)13/h3-6H,2,7-8H2,1H3/q+1 |
Clé InChI |
VLSKKJZPOGQZMW-UHFFFAOYSA-N |
SMILES canonique |
CCO[P+](=O)OCCC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(2-Oxopropyl)-1,3-thiazolidin-2-ylidene]cyanamide](/img/structure/B14350607.png)

![2-[3-(1,3-Benzothiazol-2-yl)phenyl]-1,3-benzothiazole-5-carbonitrile](/img/structure/B14350612.png)




![4-[(E)-(3,4-Dinitrophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14350627.png)
![2-[(3-Aminopropyl)amino]-5-nitrobenzene-1-sulfonic acid](/img/structure/B14350628.png)
![Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonyl chloride](/img/structure/B14350629.png)

![2-[2-(Dimethylamino)propyl]-5-methylbenzene-1,4-diol;hydrochloride](/img/structure/B14350646.png)

